Perfluorohexane

説明

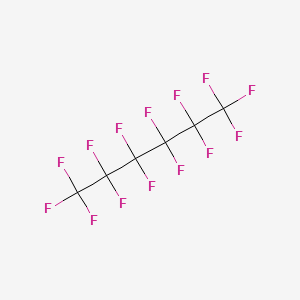

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJAJXFLBMLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25916-42-1 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25916-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7046548 | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann] | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

57.2 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, chloroform | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure). | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

218.0 [mmHg], 218 mm Hg at 25 °C | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid | |

CAS No. |

355-42-0 | |

| Record name | Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflexane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3WJ41CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-86.1 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Liquid Perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Perfluorohexane (C₆F₁₄), also known as tetradecafluorohexane, is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs).[1] It is a colorless and odorless liquid at room temperature.[2][3] Due to its chemical inertness, thermal stability, and unique physical properties, this compound finds applications in various scientific and industrial fields, including as a coolant in the electronics industry, a reaction medium, and as a contrast agent in medical imaging.[4][5][6] This guide provides a comprehensive overview of the key physical properties of liquid this compound, including detailed experimental protocols for their determination.

Core Physical Properties

The distinct physical characteristics of this compound stem from the high electronegativity of fluorine atoms, which creates strong carbon-fluorine bonds and weak intermolecular forces.[2][3] This results in a compound with high density, low surface tension, and a high capacity for dissolving gases compared to hydrocarbon analogues.[2][7]

Quantitative Data Summary

The following tables summarize the principal physical properties of liquid this compound. Values are provided at standard conditions (25 °C and 100 kPa) unless otherwise specified.

Table 1: General and Thermal Properties

| Property | Value | Notes |

| Molecular Formula | C₆F₁₄ | [4][8] |

| Molar Mass | 338.04 g/mol | [4][9] |

| Appearance | Clear, colorless liquid | [4][10] |

| Odor | Odorless | [2][4] |

| Boiling Point | 56 °C (329 K) | [4][11][12] |

| Melting Point | -90 °C (183 K) | [2][4][12] |

| Vapor Pressure | 30.9 kPa | at 25 °C[4][11] |

| Thermal Conductivity | 0.057 W/(m·K) | [4][11] |

| Heat of Vaporization | 7793 cal/mol | at 20 °C[13] |

| Heat of Fusion | 1580 cal/mol | [13] |

Table 2: Mechanical and Optical Properties

| Property | Value | Notes |

| Density | 1.68 g/cm³ | at 25 °C[14] |

| Viscosity | 0.64 cP | at 25 °C[4][11] |

| Surface Tension | 11.91 mN/m | at 20 °C[15][16] |

| Refractive Index (n_D) | 1.2515 | at 20 °C[9][10] |

Table 3: Electrical and Solubility Properties

| Property | Value | Notes |

| Dielectric Constant | 1.76 | at 25 °C[10] |

| Water Solubility | 9.8 x 10⁻⁶ g / 100 g | at 25 °C[10] |

| Oxygen Solubility | 65% (v/v) | at 25 °C, 1 atm[16] |

| Nitrogen Solubility | 43% (v/v) | at 25 °C, 1 atm[16] |

Experimental Protocols for Property Determination

The accurate measurement of physical properties is crucial for the application of this compound in research and development. Below are detailed methodologies for determining several key properties.

Density Measurement

The density of liquid this compound can be determined using a variety of techniques. A common and precise method is the use of a vibrating tube densitometer .

-

Principle: This method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid.

-

Apparatus: A digital densitometer, a temperature-controlled water bath, a syringe for sample injection, and a certified density standard for calibration.

-

Procedure:

-

Calibrate the densitometer using a certified standard (e.g., dry air and deionized water) at the desired temperature.

-

Equilibrate the this compound sample to the measurement temperature.

-

Carefully inject the sample into the U-tube, ensuring no air bubbles are present.

-

Allow the system to stabilize and record the resonant frequency.

-

The instrument's software calculates the density based on the calibration and the measured frequency.

-

Multiple measurements should be taken and averaged to ensure accuracy.

-

Viscosity Measurement

The viscosity of this compound can be measured using a capillary viscometer or a rotational viscometer . The capillary method is described below.

-

Principle: This technique measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, a stopwatch, and a pipette.

-

Procedure:

-

Clean the viscometer thoroughly and dry it completely.

-

Pipette a precise volume of this compound into the viscometer.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes.

-

Using suction, draw the liquid up into the upper bulb of the viscometer.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.

-

Repeat the measurement several times and calculate the average flow time.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

Surface Tension Measurement

The pendant drop method is a widely used and accurate technique for determining the surface tension of liquids.

-

Principle: This optical method involves analyzing the shape of a drop of liquid hanging from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity.

-

Apparatus: A drop shape analyzer equipped with a high-resolution camera, a light source, a syringe with a needle of known diameter, and software for image analysis.

-

Procedure:

-

Fill the syringe with this compound, ensuring no air bubbles are present.

-

Mount the syringe in the analyzer and carefully form a pendant drop at the tip of the needle.

-

The camera captures an image of the drop profile.

-

The software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface tension.

-

Measurements should be repeated to ensure reproducibility.

-

Visualizations

Experimental Workflow for Physical Property Measurement

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of liquid this compound, such as density or viscosity.

Caption: Generalized workflow for determining a physical property of a liquid.

References

- 1. dakenchem.com [dakenchem.com]

- 2. quora.com [quora.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Application of Perfluorohexanes_Chemicalbook [chemicalbook.com]

- 6. halopolymer.com [halopolymer.com]

- 7. scispace.com [scispace.com]

- 8. This compound [bionity.com]

- 9. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [chemister.ru]

- 11. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 12. This compound [stenutz.eu]

- 13. This compound [drugfuture.com]

- 14. fluoromed.com [fluoromed.com]

- 15. surface-tension.de [surface-tension.de]

- 16. Surface tension of water in the presence of perfluorocarbon vapors - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Perfluorohexane for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, synthesis, and key applications of Perfluorohexane (CAS No: 355-42-0), with a focus on its role in drug delivery and advanced medical imaging.

Introduction

This compound (C₆F₁₄), also known as tetradecafluorohexane, is a fully fluorinated derivative of hexane.[1] Its unique properties, stemming from the strength of its carbon-fluorine bonds, render it chemically and biologically inert, making it a substance of significant interest in various high-technology and medical fields.[1][2] This guide provides a comprehensive technical overview of this compound, including its core physicochemical data, synthesis methodologies, and detailed experimental protocols for its application in drug delivery and as an ultrasound contrast agent, tailored for researchers, scientists, and drug development professionals.

Core Identification

This compound is identified by the following:

-

CAS Number : 355-42-0[1]

-

Molecular Formula : C₆F₁₄[1]

-

Molecular Weight : 338.04 g/mol [3]

-

Synonyms : Tetradecafluorohexane, Perflexane, FC-72, Fluorinert FC-72, Flutec PP1[3]

Physicochemical Properties

This compound is a colorless, odorless, and non-flammable liquid with a density approximately 1.7 times that of water.[1] Its low intermolecular forces result in a low boiling point, low surface tension, and a high capacity to dissolve gases.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 338.04 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Odorless | [1] |

| Density | 1.681 g/mL at 25°C | [1][4] |

| Boiling Point | 56 °C | [1][4] |

| Melting Point | -90 °C | [1][4] |

| Vapor Pressure | 30.9 kPa at 25°C | [1] |

| Viscosity | 0.64 cP at 25°C | [1] |

| Refractive Index | 1.252 at 20°C | [4] |

| Dielectric Constant | 1.57 | [4] |

Gas Solubility

A defining characteristic of this compound is its high solubility for gases such as oxygen, carbon dioxide, and nitrogen, which is significantly higher than in conventional organic solvents.[1] This property is central to its applications in medicine, particularly as an oxygen carrier.[1]

Table 2: Gas Solubility in this compound at 25°C

| Gas | Solubility | Reference(s) |

| Oxygen (O₂) | ~40-50% (v/v) | [5] |

| Carbon Dioxide (CO₂) | ~200% (v/v) | [5] |

| Nitrogen (N₂) | 26.3 mL / 100 g | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various fluorination techniques. One common laboratory-scale approach involves the reaction of an iodinated precursor with a fluorine source.

Experimental Protocol: Synthesis from 1-Iodothis compound

This protocol is adapted from methodologies described in patent literature for the synthesis of related perfluoroalkanes and serves as a representative example.

Materials:

-

1-Iodothis compound (F₃C-(CF₂)₄-CF₂I)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethyl formamide (B127407) (DMF)

-

Isopropanol (B130326) (IPA)

-

Deionized water

-

2L reaction vessel with stirring and heating capabilities

-

Distillation and rectification apparatus

Procedure:

-

To a 2L reactor, add 1-iodothis compound (0.5 mol), DMF (6 mol), and potassium carbonate (1.25 mol).

-

Add isopropanol (3.35 g) as a catalyst and water (4.39 g).

-

Initiate stirring and heat the reaction mixture to 70°C.

-

Maintain the reaction at 70°C for approximately 8 hours.

-

After the reaction is complete, cool the mixture and perform a primary distillation of the reaction solution, collecting the fraction that boils below 120°C.

-

The collected fraction is then subjected to a final atmospheric distillation (rectification) to purify the 1-H this compound product, which is collected at 70-71°C.[7]

Applications in Drug Development and Medical Imaging

The inert nature and unique physical properties of this compound make it an excellent candidate for advanced biomedical applications, particularly in the formulation of nanoemulsions for drug delivery and as a phase-shift contrast agent for ultrasound imaging.[8][9]

This compound Nanoemulsions for Drug Delivery

This compound can be formulated into stable nanoemulsions that serve as vehicles for targeted drug delivery. These nanoemulsions consist of a this compound core stabilized by a shell, often made of phospholipids.[8][10]

References

- 1. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology [ouci.dntb.gov.ua]

- 3. nanobioletters.com [nanobioletters.com]

- 4. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdigital.ufp.pt [bdigital.ufp.pt]

- 6. f2chemicals.com [f2chemicals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US11857646B2 - Methods for making ultrasound contrast agents - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Oxygen in Perfluorohexane

This compound (C₆F₁₄) is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs). PFCs exhibit a unique combination of physical and chemical properties, including high chemical and biological inertness, low surface tension, and remarkably high gas solubility.[1] The ability of this compound to dissolve large quantities of respiratory gases, particularly oxygen, makes it a subject of significant interest in various biomedical and pharmaceutical applications, such as artificial blood substitutes, oxygen delivery systems for treating hypoxia, liquid ventilation, and as a component in drug delivery vehicles.[2][3][4][5]

This guide provides a comprehensive overview of the solubility of oxygen in this compound, presenting quantitative data, detailed experimental methodologies for its measurement, and a visualization of the factors influencing this critical property.

Quantitative Solubility Data

The solubility of oxygen in this compound has been experimentally determined across various temperatures. The data is commonly expressed in terms of the Ostwald coefficient (L), which is the volume of gas absorbed per unit volume of the saturating liquid at a specific temperature, and as the mole fraction (x₂) of the solute gas at a given partial pressure.

Below is a summary of experimental data for the solubility of oxygen in this compound at a solute partial pressure of 101,325 Pa.

| Temperature (K) | Ostwald Coefficient (L₂₁) | Mole Fraction (x₂) x 10³ |

| 287.40 | 0.530 ± 0.004 | 4.65 ± 0.02 |

| 291.39 | 0.511 ± 0.004 | 4.46 ± 0.02 |

| 296.79 | 0.485 ± 0.004 | 4.24 ± 0.02 |

| 301.73 | 0.464 ± 0.004 | 4.05 ± 0.02 |

| 306.65 | 0.444 ± 0.003 | 3.88 ± 0.02 |

| 311.61 | 0.417 ± 0.003 | 3.64 ± 0.02 |

| Data sourced from Dias et al., 2004.[1] |

The high solubility of oxygen in PFCs like this compound is attributed to the weak intermolecular van der Waals forces between the nonpolar perfluorocarbon molecules.[2][6] This creates larger cavities within the liquid structure where gas molecules can be accommodated, a process that is energetically favorable.[1][6] Compared to water, PFCs can dissolve 20 to 40 times more oxygen.[2]

Experimental Protocols for Measuring Oxygen Solubility

Accurate determination of gas solubility in liquids like this compound requires precise experimental techniques. The most cited method in the literature for this purpose is the saturation method.

Saturation Method at Constant Pressure

This method involves saturating a known amount of solvent with the gas at a constant temperature and pressure and then measuring the amount of gas absorbed. A precision apparatus is required to achieve high accuracy.[7][8][9]

Detailed Methodology:

-

Solvent Degassing (Crucial Step):

-

A known mass of this compound is introduced into an equilibrium cell.

-

The solvent is thoroughly degassed to remove any pre-dissolved gases. This is a critical step, especially for volatile solvents like this compound which have high gas solubility.[1]

-

Degassing is typically achieved by stirring the liquid under vacuum for an extended period, often monitored by a pressure gauge until a stable, low pressure is reached.

-

-

Apparatus Preparation:

-

The entire apparatus, including the gas burette and tubing, is evacuated to remove air and moisture.

-

The system is then filled with the solute gas (oxygen) and flushed several times to ensure purity.

-

-

Saturation Process:

-

The equilibrium cell containing the degassed this compound is immersed in a thermostatically controlled bath to maintain a constant temperature (e.g., with a precision of ±0.01 K).

-

Oxygen is introduced from a gas burette into the equilibrium cell at a pressure slightly above atmospheric pressure.

-

The solvent is vigorously stirred to facilitate the dissolution of the gas and to ensure the liquid-gas equilibrium is reached. The system is considered at equilibrium when there is no further change in the gas volume in the burette over time.

-

-

Measurement of Absorbed Gas:

-

The volume of oxygen absorbed by the this compound is determined by measuring the change in the gas volume in the burette, corrected to standard conditions of temperature and pressure (STP).

-

The amount of solvent and the dissolved gas are precisely measured, typically by gravimetric methods.

-

-

Data Calculation:

Visualizations: Workflows and Influencing Factors

Experimental Workflow: Saturation Method

The following diagram illustrates the key stages of the saturation method for determining oxygen solubility.

Caption: Experimental workflow for the saturation method.

Factors Influencing Oxygen Solubility in this compound

The solubility of oxygen in this compound is not a constant but is influenced by several physical and chemical factors.

Caption: Key factors affecting oxygen solubility in this compound.

Relevance and Applications in Research and Drug Development

The high oxygen-carrying capacity of this compound underpins its use in advanced medical applications.

-

Oxygen Therapeutics: Emulsions of this compound are developed as "blood substitutes" or oxygen carriers to enhance tissue oxygenation in situations of acute blood loss, trauma, or during surgeries.[2][4] Unlike blood transfusions, these emulsions do not require blood typing.[2]

-

Drug Delivery: Oxygen-loaded this compound nanoparticles can be used to alleviate hypoxia within solid tumors.[3] Tumor hypoxia is a major barrier to the effectiveness of cancer therapies like photodynamic therapy (PDT) and radiotherapy. By delivering oxygen directly to the tumor microenvironment, these nanosystems can enhance the efficacy of such treatments.[3]

-

Liquid Ventilation: In severe acute respiratory distress syndrome (ARDS), the lungs can be filled with liquid perfluorocarbon (including formulations with this compound) to facilitate gas exchange, reduce inflammation, and recruit collapsed alveoli.[5]

The physical dissolution of oxygen in this compound follows Henry's Law, meaning the amount of dissolved gas is directly proportional to its partial pressure.[11] This linear relationship is different from the cooperative binding of oxygen to hemoglobin in red blood cells, providing a strong driving force for oxygen diffusion into hypoxic tissues.[4] This predictable and efficient oxygen release mechanism is a key advantage for its therapeutic applications.[2]

References

- 1. sweet.ua.pt [sweet.ua.pt]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bdigital.ufp.pt [bdigital.ufp.pt]

- 5. [From isoflurane to this compound? Perfluorocarbons--therapeutic strategies in acute lung failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. [PDF] Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Perfluorohexane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Perfluorohexane as a Non-Polar Aprotic Solvent in Scientific Research and Pharmaceutical Development.

Introduction

This compound (C₆F₁₄), also known as tetradecafluorohexane, is a fluorocarbon compound in which all hydrogen atoms of hexane (B92381) are replaced by fluorine.[1][2] This substitution imparts unique and valuable properties, establishing this compound as a significant non-polar aprotic solvent in various scientific and industrial applications. Its chemical inertness, thermal stability, and distinct solubility characteristics make it a valuable tool for researchers, particularly in the fields of organic synthesis, materials science, and drug development.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental applications, and relevant protocols for its use.

Core Properties of this compound

This compound is a colorless and odorless liquid with a high density and low surface tension.[1][2][4] The strength of the carbon-fluorine bond contributes to its exceptional chemical and thermal stability.[2] Unlike conventional hydrocarbons, the carbon backbone of this compound adopts a helical structure.[1][5] A key characteristic of this compound is its ability to dissolve gases, such as oxygen, to a much greater extent than typical organic solvents.[1][5][6][7] This property is attributed to the weak intermolecular forces between this compound molecules.[1][5][7]

Physicochemical Properties

The distinct physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application as a specialized solvent.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆F₁₄ | - | - |

| Molar Mass | 338.04 | g/mol | - |

| Density | 1.68 | g/cm³ | at 25°C |

| Boiling Point | 56 | °C | at 1 atm |

| Melting Point | -90 | °C | at 1 atm |

| Vapor Pressure | 30.9 | kPa | at 25°C |

| Viscosity | 0.64 | cP | at 25°C |

| Surface Tension | 11.91 | mN/m | at 20°C |

| Dielectric Constant | 1.76 | - | at 25°C |

| Refractive Index | 1.2515 | - | at 20°C |

Solubility and Solvent Parameters

| Solubility Parameter | Value | Units |

| Water Solubility | 9.8 x 10⁻⁶ | g/100 g |

| Hildebrand Solubility Parameter (δ) | 5.8 | (cal/cm³)^½ |

Applications in Research and Development

The unique properties of this compound have led to its use in a variety of specialized applications.

-

Fluorous Biphasic Catalysis: this compound serves as a stationary phase in fluorous biphasic catalysis, allowing for the easy separation of fluorous-tagged catalysts from organic products.[11] The reaction can be conducted in a homogeneous phase at elevated temperatures, and upon cooling, the fluorous phase containing the catalyst separates, enabling its recovery and reuse.[8][11]

-

Non-Polar Reaction Medium: Its inertness makes it an excellent medium for reactions involving highly reactive species. It has been used as a non-toxic and non-ozone-depleting alternative to carbon tetrachloride for bromination reactions, offering nearly quantitative yields and simplified work-up.[3][6]

-

Nanoparticle Synthesis: this compound is utilized in the preparation of stable nanodroplets for various applications, including as ultrasound contrast agents in medical imaging.[1][4] The solvent exchange method, for instance, allows for the controlled formation of homogenous this compound nanodroplets.[1]

-

Electronics Cooling: Due to its low boiling point, high thermal stability, and dielectric properties, this compound is used as a coolant and insulator in the electronics industry, often under the trade name Fluorinert FC-72.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Nanodroplets via Solvent Exchange

This protocol describes a simple and reproducible method for preparing stable this compound nanodroplets.[1]

Materials:

-

This compound (PFH)

-

Deionized water

Equipment:

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument for size and concentration analysis

Procedure:

-

Prepare a stock solution of this compound in propanol. The volume fraction of PFH can be varied (e.g., 1/2000 to 1/200) to control the resulting nanodroplet size and concentration.[1]

-

Prepare a series of propanol-water mixtures with varying percentages of propanol (e.g., 5-40%).[1]

-

Inject a small volume of the PFH/propanol stock solution into the propanol-water mixture under vigorous vortexing.

-

Continue vortexing for a specified period (e.g., 60 seconds) to ensure thorough mixing and nanodroplet formation.

-

Characterize the size distribution and concentration of the formed nanodroplets using Dynamic Light Scattering (DLS).

Protocol 2: General Protocol for Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the general steps for separating a fluorous-tagged compound from non-fluorous components using a fluorous stationary phase.

Materials:

-

Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., silica (B1680970) gel with a C8F17 bonded phase)

-

Fluorophobic wash solvent (e.g., 80:20 methanol (B129727)/water)

-

Fluorophilic elution solvent (e.g., methanol or tetrahydrofuran)

-

Sample mixture containing fluorous-tagged and non-fluorous compounds

Equipment:

-

SPE manifold

-

Collection vials

Procedure:

-

Cartridge Conditioning:

-

Wash the F-SPE cartridge with 3-5 column volumes of the fluorophilic elution solvent to activate the stationary phase.

-

Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

-

Apply the sample solution to the top of the conditioned cartridge bed.

-

-

Washing (Fluorophobic Elution):

-

Wash the cartridge with the fluorophobic wash solvent to elute the non-fluorous compounds. Collect this fraction.

-

-

Elution (Fluorophilic Elution):

-

Elute the retained fluorous-tagged compound with the fluorophilic elution solvent. Collect this fraction separately.

-

-

Analysis:

-

Analyze the collected fractions (non-fluorous and fluorous) to confirm the separation and purity of the target compound.

-

Safety and Environmental Considerations

This compound is considered biologically and chemically inert and is non-flammable.[1][7] However, like other per- and polyfluoroalkyl substances (PFAS), it has a very high global warming potential (GWP).[1] Its environmental persistence necessitates responsible use and disposal to minimize atmospheric release. Researchers should handle this compound in well-ventilated areas and adhere to all institutional and regulatory safety guidelines.

Conclusion

This compound's unique combination of properties—non-polarity, aprotic nature, chemical inertness, and high gas solubility—positions it as a valuable and versatile solvent for specialized applications in research and development. From enabling novel synthetic methodologies like fluorous biphasic catalysis to its role in the formulation of advanced materials and medical agents, this compound offers solutions to challenges that cannot be addressed by conventional solvents. A thorough understanding of its properties and handling requirements is essential for its effective and responsible use in the laboratory and beyond.

References

- 1. Controllable formation of bulk this compound nanodroplets by solvent exchange - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Microfluidic preparation of various perfluorocarbon nanodroplets: Characterization and determination of acoustic droplet vaporization (ADV) threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 10. static.igem.org [static.igem.org]

- 11. Nanoparticle-mediated histotripsy (NMH) using this compound 'nanocones' - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorohexane: A Technical Guide to its Environmental Impact and Global Warming Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of perfluorohexane (C₆F₁₄), with a focus on its global warming potential. This compound is a fully fluorinated organic compound belonging to the class of perfluorocarbons (PFCs). Due to their chemical inertness and stability, PFCs have found applications in various industries, including electronics, medicine, and as solvents. However, their environmental persistence and potent greenhouse gas effects are of significant concern. This document details the key environmental parameters of this compound, outlines the experimental methodologies used to determine these properties, and illustrates its environmental fate.

Quantitative Environmental Impact Data

The following tables summarize the key quantitative data related to the environmental impact of this compound.

Table 1: Global Warming Potential and Atmospheric Lifetime of this compound

| Parameter | Value | Reference Compound | Time Horizon (Years) |

| Global Warming Potential (GWP) | 9,300 | CO₂ | 100 |

| Atmospheric Lifetime | 3,100 - 3,200 years | - | - |

Table 2: Other Key Environmental Properties of this compound

| Property | Value/Description | Significance |

| Ozone Depletion Potential (ODP) | 0 | Does not contain chlorine or bromine, and thus does not contribute to stratospheric ozone depletion.[1] |

| Environmental Fate | Highly persistent, resistant to hydrolysis, photolysis, and biodegradation.[2] Subject to long-range atmospheric transport. | Leads to accumulation in the environment and global distribution. |

| Bioaccumulation Potential | Considered to have a high potential for bioconcentration in aquatic organisms based on its estimated octanol-water partition coefficient. | Can accumulate in living organisms, potentially moving up the food chain. |

Experimental Protocols

The determination of the environmental impact parameters of this compound involves sophisticated laboratory techniques. The following sections detail the generalized experimental protocols for key measurements.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a compound like this compound is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. The relative rate technique is a widely used experimental method for this purpose.[3]

Methodology: Relative Rate Technique

-

Chamber Setup: Experiments are conducted in a smog chamber, typically a large, temperature-controlled reactor made of FEP (fluorinated ethylene (B1197577) propylene) Teflon film to minimize wall reactions.[4][5] The chamber is equipped with a light source (e.g., black lamps) to simulate solar radiation and initiate photochemical reactions.[4]

-

Reactant Introduction: A known concentration of this compound, a reference compound with a well-established OH reaction rate constant (e.g., methane (B114726) or another hydrocarbon), and an OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) are introduced into the chamber.[6]

-

Reaction Initiation: The light source is activated to photolyze the precursor, generating OH radicals and initiating the reaction with both this compound and the reference compound.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.[7]

-

Data Analysis: The rate of disappearance of this compound is compared to the rate of disappearance of the reference compound. The rate constant for the reaction of OH with this compound can be calculated using the following relationship:

ln([PFH]₀/[PFH]ₜ) = (k_PFH / k_ref) * ln([Ref]₀/[Ref]ₜ)

where:

-

[PFH]₀ and [PFH]ₜ are the concentrations of this compound at the beginning and at time t.

-

[Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at the beginning and at time t.

-

k_PFH is the rate constant for the reaction of OH with this compound.

-

k_ref is the known rate constant for the reaction of OH with the reference compound.

-

-

Lifetime Calculation: The atmospheric lifetime (τ) of this compound is then calculated by considering the global average OH radical concentration ([OH]):

τ = 1 / (k_PFH * [OH])

Determination of Radiative Efficiency and Global Warming Potential

The Global Warming Potential (GWP) of a gas is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. It is calculated based on the gas's radiative efficiency and its atmospheric lifetime.

Methodology: FTIR Spectroscopy for Radiative Efficiency

-

Infrared Spectrum Measurement: The infrared absorption spectrum of a known concentration of this compound is measured using a Fourier Transform Infrared (FTIR) spectrometer.[8][9] This is typically done in a gas cell with a known optical path length.

-

Absorption Cross-Section Calculation: The absorption cross-section for this compound is determined from its infrared spectrum.

-

Radiative Efficiency Calculation: The radiative efficiency (RE) is calculated by integrating the absorption cross-section over the thermal infrared region of the Earth's outgoing radiation spectrum. This calculation often employs a narrow-band radiative transfer model.

-

GWP Calculation: The GWP is then calculated using the following formula:

GWP(x) = (∫₀ˣ aₓ[x(t)]dt) / (∫₀ˣ a_r[r(t)]dt)

where:

-

x is the time horizon (e.g., 100 years).

-

aₓ is the radiative efficiency of the gas.

-

[x(t)] is the time-dependent decay of a pulse emission of the gas.

-

a_r is the radiative efficiency of the reference gas (CO₂).

-

[r(t)] is the time-dependent decay of a pulse emission of CO₂.

-

Visualizations

Environmental Fate and Transport Pathway of this compound

The following diagram illustrates the key pathways for the environmental fate and transport of this compound upon its release into the environment.

Caption: Environmental fate and transport pathways of this compound.

Experimental Workflow for GWP Determination

This diagram outlines the general experimental and computational workflow for determining the Global Warming Potential of a perfluorocarbon like this compound.

Caption: Workflow for determining the Global Warming Potential (GWP).

Conclusion

This compound is a potent greenhouse gas with an extremely long atmospheric lifetime, making its environmental impact a significant concern. Its high Global Warming Potential necessitates careful management of its use and emissions. The experimental protocols outlined in this guide, including the relative rate technique for atmospheric lifetime and FTIR spectroscopy for radiative efficiency, are crucial for accurately quantifying the environmental risks associated with this compound and other fluorinated compounds. Understanding the environmental fate of this compound, characterized by its persistence and potential for long-range transport and bioaccumulation, is essential for developing effective environmental protection and remediation strategies. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the environmental impact of such persistent chemical substances.

References

- 1. Estimation of atmospheric lifetimes of hydrofluorocarbons, hydrofluoroethers, and olefins by chlorine photolysis using gas-phase NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gdckothapeta.edu.in [gdckothapeta.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. egusphere.copernicus.org [egusphere.copernicus.org]

In-depth Technical Guide: Thermal Stability and Decomposition of Perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexane (C₆F₁₄), a fully fluorinated derivative of hexane, is a chemically inert and thermally stable liquid. Its unique properties, including high gas solubility, low surface tension, and excellent dielectric strength, have led to its use in a variety of specialized applications, from electronic cooling and medical imaging to its potential as a component in advanced respiratory drug delivery systems. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its kinetic parameters, decomposition products, and the experimental methodologies used for its characterization.

Thermal Stability and Decomposition Kinetics

The thermal decomposition of n-perfluorohexane has been shown to be a homogeneous, first-order reaction. The rate of decomposition can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A) at a given temperature (T).

Kinetic Parameters

A key study on the pyrolysis of n-perfluorohexane in a continuous flow reactor with helium as a carrier gas determined the following Arrhenius parameters for the decomposition rate constant[1][2][3]:

| Parameter | Value | Units |

| Pre-exponential Factor (log A) | 17.41 ± 0.04 | s⁻¹ |

| Activation Energy (Ea) | 330.0 ± 13.8 | kJ/mol |

These values indicate a high activation energy, confirming the significant thermal stability of the C-C and C-F bonds within the this compound molecule. Decomposition generally becomes significant at temperatures exceeding 450°C in inert atmospheres.

Decomposition Products

The thermal decomposition of this compound primarily proceeds through the cleavage of carbon-carbon bonds, leading to the formation of smaller perfluorinated alkanes and alkenes. The specific product distribution is dependent on the reaction conditions, including temperature, pressure, and the presence of other substances.

-

Major Products:

-

Perfluoroethane (C₂F₆)

-

Perfluoropropane (C₃F₈)

-

Perfluorobutane (C₄F₁₀)

-

Perfluoropentane (C₅F₁₂)

-

Tetrafluoroethylene (C₂F₄)

-

Hexafluoropropylene (C₃F₆)

-

-

Minor and Trace Products:

-

Carbon tetrafluoride (CF₄)

-

Perfluoroisobutene (PFIB) - a highly toxic potential byproduct, though its formation from n-perfluorohexane has not been observed at temperatures up to 700°C in a helium atmosphere.[4]

-

Hydrogen Fluoride (B91410) (HF) - can be formed in the presence of hydrogen sources.

-

It is important to note that the presence of oxygen or other reactive species can significantly alter the decomposition pathways and lead to the formation of oxygenated products such as carbonyl fluoride (COF₂).

Experimental Protocols

The study of this compound's thermal decomposition involves specialized experimental setups designed to handle volatile and potentially corrosive fluorinated compounds at high temperatures. Below are detailed methodologies for key experiments.

Gas-Phase Pyrolysis in a Flow Reactor

This method is used to determine the kinetics and product distribution of the thermal decomposition of this compound in an inert atmosphere.

Experimental Workflow:

Methodology:

-

Vapor Generation: Liquid this compound is placed in a temperature-controlled vaporizer to generate a constant vapor pressure.

-

Gas Mixing: A controlled flow of an inert carrier gas, such as helium or nitrogen, is passed through the vaporizer to entrain the this compound vapor. Mass flow controllers are used to precisely regulate the flow rates of both the carrier gas and the this compound vapor to achieve the desired concentration.

-

Pyrolysis: The gas mixture is introduced into a tubular reactor, typically made of quartz or alumina, which is housed within a high-temperature furnace. The furnace allows for precise temperature control over the reaction zone.

-

Product Collection: The effluent from the reactor is passed through a cryogenic trap to condense the unreacted this compound and higher molecular weight products.

-

Analysis: The gaseous products are analyzed online or collected in gas sampling bags for offline analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying the decomposition products. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for the in-situ monitoring of specific gaseous products.

Thermal Stressing Studies

These experiments are designed to evaluate the stability of this compound under specific operational conditions, which may include the presence of air or catalytic materials.

Experimental Workflow:

Methodology:

-

Sample Introduction: A known amount of liquid this compound is injected into a heated injection port where it vaporizes and is mixed with a carrier gas (e.g., air or nitrogen).

-

Thermal Exposure: The gas mixture flows through a heated tube, which may be empty or contain a catalyst material. The temperature and residence time within the tube are carefully controlled.

-

Sample Collection: The effluent gas is collected in gas sampling bulbs or other suitable containers.

-

Analysis: The collected gas samples are analyzed using GC-MS to identify any degradation products and GC-FID (Flame Ionization Detector) for the quantification of this compound and any hydrocarbon impurities.

Decomposition Mechanism

The primary initiation step in the thermal decomposition of n-perfluorohexane is the homolytic cleavage of a C-C bond, forming perfluoroalkyl radicals. This is because the C-C bonds are generally weaker than the C-F bonds in perfluorocarbons.

Proposed Signaling Pathway:

The initial radical formation is followed by a series of complex reactions including:

-

Radical Recombination: Two perfluoroalkyl radicals can combine to form a larger, stable perfluoroalkane.

-

Disproportionation: A fluorine atom is transferred from one radical to another, resulting in the formation of a perfluoroalkane and a perfluoroalkene.

-

β-Scission: A larger perfluoroalkyl radical can break apart to form a smaller radical and a perfluoroalkene.

-

Chain Propagation: A radical can abstract a fluorine atom from another molecule, propagating the radical chain reaction.

The relative importance of these pathways is influenced by the reaction conditions.

Analytical Techniques

The accurate identification and quantification of this compound and its decomposition products require sensitive and specific analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for the analysis of volatile and semi-volatile organic compounds. It separates the components of a mixture in the gas chromatograph and then provides detailed mass spectra for each component, allowing for their unambiguous identification.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for quantifying hydrocarbons and other organic compounds that produce ions when burned in a hydrogen flame. It is often used for purity analysis and to quantify the amount of starting material remaining after a decomposition experiment.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the real-time monitoring of the gas-phase composition during a pyrolysis experiment. It is particularly useful for detecting small, infrared-active molecules like HF and COF₂.

Conclusion

This compound is a highly stable fluorocarbon, with significant thermal decomposition typically occurring at temperatures above 450°C in an inert atmosphere. The primary decomposition pathway involves C-C bond cleavage, leading to the formation of smaller perfluorinated alkanes and alkenes. Understanding the kinetics, products, and mechanisms of its thermal decomposition is critical for its safe handling and use in high-temperature applications. The experimental protocols and analytical techniques described in this guide provide a framework for the rigorous evaluation of the thermal stability of this compound and other fluorinated compounds.

References

Perfluorohexane: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and disposal of perfluorohexane (C₆F₁₄). The information is intended to support laboratory safety protocols and ensure responsible environmental stewardship. This compound, a perfluorinated compound, is characterized by its chemical inertness, high density, and low reactivity. While it exhibits low acute toxicity, its environmental persistence and high global warming potential necessitate careful management.

Chemical and Physical Properties

This compound is a colorless and odorless liquid.[1] Its high density and low surface tension are key characteristics. The strong carbon-fluorine bonds contribute to its high stability.[1]

| Property | Value | References |

| Molecular Formula | C₆F₁₄ | [1] |

| Molecular Weight | 338.04 g/mol | [2] |

| CAS Number | 355-42-0 | [3] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Odorless | [2][3] |

| Boiling Point | 56 °C (133 °F; 329 K) | [4] |

| Melting Point | -90 °C (-130 °F; 183 K) | [4] |

| Density | 1.68 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 218 mm Hg at 25 °C | [2] |

| Water Solubility | Immiscible | [2] |

| Solubility in Organic Solvents | Soluble in ethyl ether, benzene, chloroform | [2][3] |

Toxicological Data

This compound is generally considered to have low acute toxicity. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, there are concerns about its long-term effects and persistence.

| Endpoint | Species | Route | Value | Guideline | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | OECD Test Guideline 423 | [5][6] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | OECD Test Guideline 404 | [7] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 | [7] |

| Acute Inhalation Toxicity (LC50) | Data not available | Inhalation | Not available | - | [7] |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | Not available | - | [7] |

Experimental Protocols

The toxicological data presented are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a limited number of animals to obtain information on the acute oral toxicity of a substance. The method is designed to classify a substance into a toxicity category rather than determining a precise LD50 value.

Caption: Workflow for OECD Guideline 423 (Acute Oral Toxicity).

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin. A small amount of the test substance is applied to the shaved skin of a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline assesses the potential of a substance to cause eye irritation or damage. A small, measured amount of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points.

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

-

Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat and sources of ignition.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[7]

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water.[7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[7]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.[8]

Spills and Leaks

-

Small Spills : Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[7]

-

Large Spills : Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[7]

Disposal Guidelines

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations, paying special attention to its environmental persistence and high global warming potential.

Caption: Decision tree for the disposal of this compound waste.

-

High-Temperature Incineration : This is a preferred method for the destruction of per- and polyfluoroalkyl substances.[6] The incinerator must be capable of reaching high temperatures to ensure the complete breakdown of the carbon-fluorine bonds.

-

Landfilling : Disposal in a permitted hazardous waste landfill is an option for solid waste contaminated with this compound.[6] These facilities are designed with liners and leachate collection systems to prevent environmental contamination.

-

Environmental Considerations : Due to its high global warming potential (GWP) of 9,300 over a 100-year time horizon, release to the atmosphere should be avoided.[3] this compound is extremely persistent in the environment.

Environmental Fate

This compound is highly persistent in the environment due to the strength of the carbon-fluorine bond, making it resistant to degradation.

| Environmental Compartment | Fate and Behavior | References |

| Atmosphere | Long atmospheric lifetime; significant global warming potential. | [3][9] |

| Water | Highly persistent; does not readily biodegrade or hydrolyze. | [10] |

| Soil and Sediment | Expected to be very persistent. | [10] |

| Biodegradation | Not readily biodegradable under aerobic or anaerobic conditions. | [10] |

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Acute Inhalation Toxicity of Perfluorodecalin, Octafluorotoluene, and Perfluorohexylsulfurpentafluoride in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Dermal toxicity of ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Interface: A Technical Guide to the Interaction of Perfluorohexane with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorohexane (PFH), a fully fluorinated hydrocarbon, and its derivatives are gaining attention in biomedical applications, from drug delivery systems to medical imaging. Their unique physicochemical properties, including high gas-dissolving capacity, chemical inertness, and hydrophobicity, drive their utility. However, the foundational interactions of these molecules with biological membranes—the primary interface for any cellular engagement—remain an area of active investigation. This technical guide synthesizes the current understanding of how this compound and its closely related sulfonated analogue, this compound sulfonate (PFHxS), interact with and influence the structure and function of cell membranes. Due to a greater availability of specific data for PFHxS, its effects on signaling pathways are presented as a strong predictive model for the potential actions of this compound. This document provides researchers with a comprehensive overview of the biophysical effects, relevant experimental methodologies, and known signaling consequences of these interactions, highlighting critical considerations for the development of fluorocarbon-based biomedical technologies.

Biophysical Interactions with the Lipid Bilayer

The primary interaction of this compound with a biological membrane is dictated by its high hydrophobicity and lipophilicity, leading to its partitioning into the acyl chain region of the lipid bilayer. While quantitative data specifically for this compound is limited, studies on related perfluoroalkyl substances (PFAS) provide significant insights into the expected biophysical consequences.

Membrane Fluidity and Permeability

Perfluorocarbons can alter the fluidity and permeability of cell membranes, with effects that are dependent on the specific compound, its concentration, and the lipid composition of the membrane. Generally, the intercalation of small hydrophobic molecules like this compound into the lipid bilayer is expected to increase membrane fluidity by disrupting the ordered packing of lipid acyl chains. This increase in fluidity can, in turn, enhance membrane permeability to other molecules.

Table 1: Expected Quantitative Effects of this compound on Membrane Fluidity and Permeability

| Parameter Measured | Experimental Technique | Expected Effect of this compound | Reference for Technique |

| Fluorescence Anisotropy | Fluorescence Polarization/Anisotropy | Decrease in anisotropy value, indicating increased fluidity. | [1][2][3][4] |

| Membrane-Water Partition Coefficient (KMW) | Solid-Supported Lipid Membrane (SSLM) Assay | High KMW value, indicating strong partitioning into the membrane. | [5][6][7] |

| Water Permeability | Droplet Interface Bilayer (DIB) Assay | Increase in water permeability. | [8] |

| Ion Leakage | Fluorescence-based Leakage Assays | Increased leakage of entrapped fluorescent markers from liposomes. | [9] |

Lipid Phase Behavior and Organization

The introduction of this compound into a lipid bilayer can influence its phase behavior, including the gel-to-liquid crystalline phase transition temperature (Tm). The presence of foreign molecules within the bilayer typically leads to a broadening of the phase transition and a decrease in its cooperativity.

Table 2: Predicted Effects of this compound on Lipid Phase Transitions

| Parameter Measured | Experimental Technique | Predicted Effect of this compound on DPPC Membranes | Reference for Technique |

| Main Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and potential shift of the Tm. | [7][10][11][12][13][14] |

| Enthalpy of Transition (ΔH) | Differential Scanning Calorimetry (DSC) | Decrease in ΔH, indicating reduced cooperativity. | [7][10][11][12][13][14] |

| Lipid Acyl Chain Conformation | Fourier Transform Infrared Spectroscopy (FTIR) | Increase in gauche conformers, indicating disorder. | [3][15][16][17][18] |

| Surface Pressure-Area Isotherm | Langmuir-Blodgett Trough | Alteration of the isotherm, indicating changes in monolayer packing. | [6][19][20][21][22][23][24][25] |

Interaction with Membrane Proteins

The alteration of the lipid bilayer environment by this compound can indirectly affect the function of embedded membrane proteins, such as ion channels and receptors. Changes in membrane fluidity and thickness can modulate protein conformational changes that are essential for their activity. While direct binding of the inert this compound to proteins is less likely compared to its amphiphilic derivatives, its influence on the surrounding lipid matrix is a key consideration.

Table 3: Potential Effects of this compound on Membrane Protein Function

| Protein Type | Experimental Technique | Potential Effect of this compound | Reference for Technique |

| Ion Channels | Patch-Clamp Electrophysiology | Alteration of channel gating properties (e.g., open probability, kinetics). | [8][18][26][27][28] |

| Receptors | Ligand Binding Assays / Functional Assays | Modulation of ligand binding affinity or downstream signaling. | [16][29][30] |

Cellular Signaling Pathways Modulated by this compound Derivatives

While data on this compound is sparse, research on its sulfonated analog, this compound sulfonate (PFHxS), provides critical insights into potential signaling pathways affected by this class of compounds. These studies highlight the neurotoxic potential mediated by specific receptor and kinase pathways.

NMDA Receptor-Mediated Neurotoxicity

Studies have shown that PFHxS can induce memory impairment and neuronal cell damage through the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for synaptic plasticity and memory function.[29] The proposed signaling cascade involves the subsequent activation of Protein Kinase C (PKC) isoforms, Extracellular signal-regulated kinase (ERK), and AMP-activated protein kinase (AMPK).[29]

Caption: NMDA receptor-mediated signaling cascade affected by PFHxS.

ERK1/2-Mediated Neuronal Apoptosis

Further investigation into the neurotoxic effects of PFHxS has revealed its ability to induce apoptosis in neuronal cells through the activation of the ERK1/2 pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[31] Interestingly, in this context, the activation of JNK, another MAPK, was found to have an opposing, anti-apoptotic role.[31]

Caption: ERK1/2-mediated apoptotic pathway induced by PFHxS in neuronal cells.

Experimental Protocols

Detailed experimental protocols for investigating the interaction of this compound with biological membranes are provided below. These are generalized procedures that can be adapted for specific research questions.

Langmuir-Blodgett Trough for Monolayer Analysis

This technique is used to study the behavior of lipid monolayers at an air-water interface and how they are affected by the introduction of a substance like this compound.

Experimental Workflow:

Caption: Workflow for Langmuir-Blodgett trough experiments.

Protocol Details:

-

Preparation: A Langmuir-Blodgett trough is meticulously cleaned and filled with an aqueous subphase. A solution of the desired lipid (e.g., DPPC in chloroform) is spread onto the subphase surface, and the solvent is allowed to evaporate, leaving a lipid monolayer. This compound can be introduced into the subphase or the vapor phase above it.

-

Compression: The monolayer is compressed by movable barriers at a constant rate.

-

Measurement: The surface pressure is continuously measured as a function of the area per lipid molecule.

-

Analysis: The resulting surface pressure-area isotherm provides information on the packing and phase behavior of the lipid monolayer in the presence of this compound.[6][19][20][21][23]

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the characterization of phase transitions.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry experiments.

Protocol Details:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film. These vesicles are then incubated with this compound.

-

Measurement: A small, sealed aliquot of the vesicle suspension is placed in the sample pan of the DSC instrument, with a reference pan containing only buffer. The sample and reference are heated and cooled at a controlled rate.

-

Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram reveals the temperature and enthalpy of the lipid phase transitions.[7][10][11][14]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the interactions between this compound and a lipid bilayer.

Simulation Workflow:

Caption: Workflow for Molecular Dynamics simulations.

Protocol Details:

-

System Setup: A model lipid bilayer (e.g., DPPC or POPC) is constructed in a simulation box, solvated with water, and neutralized with ions. This compound molecules are then added to the system.

-

Simulation: The system undergoes energy minimization to remove steric clashes, followed by equilibration under constant volume and then constant pressure to bring it to the desired temperature and pressure. A long production run is then performed to sample the conformational space.

-

Analysis: The trajectory from the production run is analyzed to calculate various properties, such as the area per lipid, lipid acyl chain order parameters, the location and orientation of this compound within the bilayer, and the free energy of partitioning.[9][17][32][33][34][35][36]

Implications for Drug Development and Future Directions